1,3-dimethyl-8-(methylamino)-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-(methylamino)-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(methylamino)-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine ring and subsequent functionalization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(methylamino)-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1,3-dimethyl-8-(methylamino)-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3-dimethyl-8-(methylamino)-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dimethyl-8-(methylamino)-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. Compared to other purine derivatives, it may exhibit different reactivity, stability, and biological activity.
Properties
CAS No. |
332904-71-9 |
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Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O2/c1-10-5-7-11(8-6-10)9-21-12-13(18-15(21)17-2)19(3)16(23)20(4)14(12)22/h5-8H,9H2,1-4H3,(H,17,18) |
InChI Key |
RNVXEORHJBSIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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